[Des-Arg9]-Bradykinin TFA is a synthetic analog of bradykinin, a peptide that plays a crucial role in various physiological processes, including vasodilation and pain modulation. This compound is characterized by the absence of the arginine residue at position 9, which significantly alters its receptor selectivity and biological activity. Specifically, [Des-Arg9]-Bradykinin TFA serves as a potent and selective agonist for the bradykinin B1 receptor, demonstrating high binding affinities of approximately 0.12 nM for human B1 receptors, 1.7 nM for mouse B1 receptors, and 0.23 nM for rabbit B1 receptors .
Source and Classification: [Des-Arg9]-Bradykinin TFA is derived from the proteolytic cleavage of bradykinin proteins and classified within the kinin family of peptides. It is primarily utilized in biochemical research to explore the functions of bradykinin receptors and their implications in various diseases .
Methods: The synthesis of [Des-Arg9]-Bradykinin TFA typically employs solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptide chains. Various coupling reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used to facilitate the formation of peptide bonds between amino acids .
Technical Details: The synthesis process generally involves:
Structure: The molecular formula of [Des-Arg9]-Bradykinin TFA is , with a molecular weight of approximately 1146.2 g/mol . The structure features a sequence of amino acids that contributes to its specific receptor binding characteristics.
Data: The compound's structural data can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insights into its conformation and stability in solution .
Reactions: [Des-Arg9]-Bradykinin TFA can undergo several chemical reactions:
These reactions are essential for modifying the compound for various research applications, allowing scientists to explore structure-activity relationships more effectively.
The mechanism of action for [Des-Arg9]-Bradykinin TFA involves its binding to the bradykinin B1 receptor, a G protein-coupled receptor. Upon activation, this receptor initiates several intracellular signaling pathways, including:
This cascade ultimately leads to physiological responses such as inflammation and pain modulation .
Physical Properties: [Des-Arg9]-Bradykinin TFA is typically presented as a white to off-white powder. Its solubility is generally high in aqueous solutions due to its peptide nature.
Chemical Properties: The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels and high temperatures. Its reactivity profile allows it to participate in various biochemical assays aimed at studying receptor interactions .
[Des-Arg9]-Bradykinin TFA has numerous scientific applications:
[Des-Arg⁹]-Bradykinin (DABK) is a metabolically stable derivative of bradykinin that functions as a highly selective agonist for the bradykinin B1 receptor (B1R). Unlike bradykinin itself (which activates the constitutively expressed B2 receptor), DABK exhibits negligible affinity for B2R (IC₅₀ > 10,000 nM). This selectivity arises from the absence of the C-terminal arginine residue, which is critical for B2R binding but detrimental to B1R interaction [2] [4]. In vitro functional assays using rabbit aorta strips demonstrate that DABK induces sustained, concentration-dependent contractions exclusively via B1R activation, with no cross-reactivity observed in B2R-dominated preparations like guinea pig ileum [1] [2]. The induction of B1R expression by inflammatory mediators (e.g., LPS, IL-1β) further amplifies DABK's pharmacological effects, confirming its role as a pathology-selective agonist [1] [9].
Table 1: Selectivity Profile of [Des-Arg⁹]-Bradykinin
| Receptor Type | Binding Affinity (Kd/Ki, nM) | Functional Activity | Key Assay System |
|---|---|---|---|
| Human B1 Receptor | 0.12 | Full agonist | CHO-K1 cells, Calcium flux |
| Mouse B1 Receptor | 1.7 | Full agonist | Aortic ring contraction |
| Rabbit B1 Receptor | 0.23 | Full agonist | Aortic strip contraction |
| Human B2 Receptor | >10,000 | Inactive | HEK293 cells, IP1 accumulation |
Systematic alanine scanning and residue substitution studies have elucidated the critical structural determinants for DABK's B1R agonism:
DABK exhibits significant species-dependent affinity variations due to B1R sequence polymorphisms:
Table 2: Species-Specific Binding Parameters of [Des-Arg⁹]-Bradykinin
| Species | K_d (nM) | Association Rate (k_on, M⁻¹s⁻¹) | Dissociation Rate (k_off, s⁻¹) | Primary Assay |
|---|---|---|---|---|
| Human | 0.12 | 1.8 × 10⁵ | 2.1 × 10⁻³ | Radioligand binding (¹²⁵I-DABK) |
| Mouse | 1.7 | 9.4 × 10⁴ | 1.6 × 10⁻² | SPR, CHO-K1 membranes |
| Rabbit | 0.23 | 2.2 × 10⁵ | 5.1 × 10⁻⁴ | Isolated aorta contraction |
B1R is a Gαq/11-coupled receptor whose activation by DABK triggers multilayered signaling networks:
Table 3: Key Signaling Pathways Activated by [Des-Arg⁹]-Bradykinin
| Pathway | Effector Molecules | Biological Outcome | Inhibition Strategies |
|---|---|---|---|
| Gαq/PLCβ/PKC | IP₃, DAG, Ca²⁺, PKCα/β | Smooth muscle contraction, Vasoconstriction | U73122 (PLC inhibitor), Gö6983 (PKC inhibitor) |
| MAPK/ERK | Raf, MEK, ERK1/2 | Cell proliferation, Receptor autoinduction | PD98059 (MEK inhibitor) |
| PI3K/AKT | PIP₃, PDK1, AKT | Cell survival, Anti-apoptosis | LY294002 (PI3K inhibitor) |
| NF-κB | IKK, IκB, p65/p50 | Inflammatory gene transcription | BAY11-7082 (IKK inhibitor) |
DABK interacts with B1R through orthosteric and allosteric mechanisms:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: